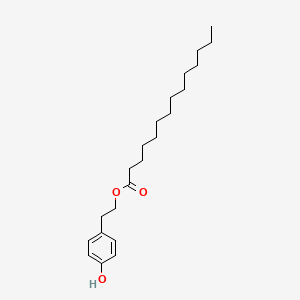

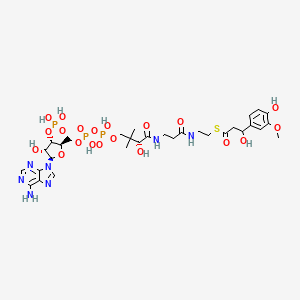

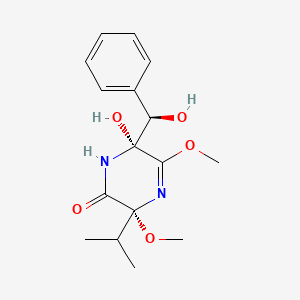

![molecular formula C14H15NO4 B1245238 3-Hydroxy-1-(2-hydroxyethyl)-2-[hydroxy(phenyl)methyl]pyridin-4-one CAS No. 189564-33-8](/img/structure/B1245238.png)

3-Hydroxy-1-(2-hydroxyethyl)-2-[hydroxy(phenyl)methyl]pyridin-4-one

Descripción general

Descripción

3-Hydroxy-1-(2-hydroxyethyl)-2-[hydroxy(phenyl)methyl]pyridin-4-one is an organic compound with a variety of applications and uses in scientific research. It is a derivative of pyridine, a heterocyclic aromatic organic compound with a ring-like structure. 3-Hydroxy-1-(2-hydroxyethyl)-2-[hydroxy(phenyl)methyl]pyridin-4-one has been studied extensively by scientists due to its potential as a biochemical and physiological tool.

Aplicaciones Científicas De Investigación

Coordination Compounds and Metal Complexes

3-Hydroxy-1-(2-hydroxyethyl)-2-[hydroxy(phenyl)methyl]pyridin-4-one is involved in the formation of various coordination compounds and metal complexes. For instance, aluminum, gallium, and indium complexes of similar pyridinones have been synthesized and characterized (Zhang, Rettig & Orvig, 1991). Such studies are essential for understanding the interaction of these compounds with metals, which can be vital in areas like catalysis and material science.

Molecular and Crystal Structures

Research has been conducted on the molecular and crystal structures of derivatives of pyridin-4-one. These studies involve X-ray diffraction analysis to determine the influence of intramolecular and intermolecular hydrogen bonds on the conformation and packing of molecules in crystals (Kuleshova & Khrustalev, 2000). Understanding these structures is critical in the development of pharmaceuticals and advanced materials.

Synthesis of Derivatives and Potential Therapeutic Applications

The synthesis of derivatives of pyridin-4-one for potential therapeutic applications has been explored. The preparation of compounds like 3-hydroxy-6-methyl- and 3-hydroxy-2-(2-phenylethyl)pyridines and their derivatives highlights the versatility of pyridin-4-one in synthesizing a variety of biologically active molecules (Smirnov, Kuz’min & Kuznetsov, 2005). These derivatives could have significant implications in drug development and other medical applications.

Nonlinear Optical Materials

Pyridin-4-one derivatives are also being studied for their potential applications in nonlinear optics. The molecular complexation of such compounds can be strategically utilized for designing materials that show quadratic nonlinear optical behavior, which is crucial in fields like photonics and telecommunications (Muthuraman, Masse, Nicoud & Desiraju, 2001).

Chemical Oxidation-Enzymatic Reduction Sequences

Enantiomerically pure derivatives of pyridin-4-one have been synthesized through chemoenzymatic routes, such as in the case of 4-(dimethylamino)pyridines. These processes are essential for the development of enantioselective catalysis, which is a critical aspect of green chemistry and pharmaceutical synthesis (Busto, Gotor‐Fernández & Gotor, 2006).

Propiedades

IUPAC Name |

3-hydroxy-1-(2-hydroxyethyl)-2-[hydroxy(phenyl)methyl]pyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO4/c16-9-8-15-7-6-11(17)14(19)12(15)13(18)10-4-2-1-3-5-10/h1-7,13,16,18-19H,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMDGUPJAPMSCIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=C(C(=O)C=CN2CCO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Hydroxy-1-(2-hydroxyethyl)-2-[hydroxy(phenyl)methyl]pyridin-4-one | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

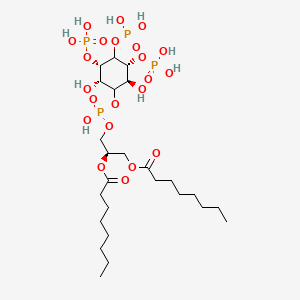

![(2S,3S)-2-[[(3S,6S,9S,12S,15S)-3-benzyl-12-[(2S)-butan-2-yl]-6-(1H-indol-3-ylmethyl)-7-methyl-9-(2-methylpropyl)-2,5,8,11,14-pentaoxo-1,4,7,10,13-pentazacyclononadec-15-yl]carbamoylamino]-3-methylpentanoic acid](/img/structure/B1245158.png)

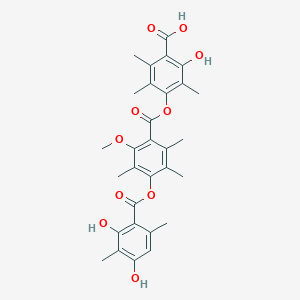

![6-methyl-2-[(10S,13S,14S)-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,7,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]hept-5-enoic acid](/img/structure/B1245160.png)

![3-[(1R)-2-[(1R,2R,4aS,5R)-1,2,5-trimethyl-5-(4-methylpent-4-enyl)-2,3,4,4a,6,7-hexahydronaphthalen-1-yl]-1-hydroxyethyl]-2-hydroxy-2H-furan-5-one](/img/structure/B1245178.png)